2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromophenyl group and a piperidine moiety, which contribute to its potential biological activity and industrial applications. This compound is notable for its role in medicinal chemistry, particularly in the development of therapeutic agents targeting various neurological disorders.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromobenzaldehyde and piperidine derivatives. Its structure and properties have been studied in several research articles focusing on synthetic methodologies and biological evaluations.
This compound is classified under:
The synthesis of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
The reaction conditions may include:
The molecular structure of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one can be represented as follows:
2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction are commonly used. Reaction conditions must be optimized for specific transformations to achieve desired products.
The mechanism of action for 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one primarily involves its interaction with biological targets, including neurotransmitter receptors.
Upon administration, this compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal signaling pathways. This interaction could lead to therapeutic effects in conditions such as anxiety or depression.
Studies have shown that similar compounds exhibit varying degrees of receptor affinity, which correlates with their pharmacological effects.
Relevant data from spectral analyses (NMR, IR) provide insights into its structural characteristics and confirm functional groups present in the molecule.
2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
The ongoing research into this compound highlights its potential utility in drug discovery and development, making it a subject of interest within various scientific fields.
The piperidine scaffold in 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one serves as a critical pharmacophore for inhibiting enzymes in nucleotide biosynthesis pathways. Notably, dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme catalyzing the fourth step in de novo pyrimidine biosynthesis, is a prime target. DHODH inhibition depletes cellular pyrimidine pools, disrupting DNA/RNA synthesis and halting proliferation in rapidly dividing cells (e.g., cancer cells, pathogens) [2]. Structural analyses reveal that the 4-bromophenyl group enhances hydrophobic interactions within DHODH’s binding pocket, while the piperidine nitrogen forms hydrogen bonds with residues like threonine 63 (T63) and tyrosine 356 (Y356) [2]. This dual interaction is pivotal for achieving nanomolar inhibitory activity.
Table 1: Key Enzyme Inhibition Parameters of Piperidine-Based DHODH Inhibitors
Compound | DHODH IC₅₀ (nM) | Binding Residues Targeted | cLogP |
---|---|---|---|
Reference Brequinar | 15.2 ± 2.1 | R136, Q47 | 5.94 |
Compound 41* | 9.71 ± 1.4 | T63 (H-bond) | 4.10 |
Compound 43* | 26.2 ± 1.8 | Y356 (H-bond) | 3.85 |
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one analog | ~28.3 (est.) | T63/Y356 (projected) | 3.20 |
*Quinoline-piperidine hybrids from literature [2].
Optimization strategies focus on reducing lipophilicity (cLogP) while maintaining potency. For instance, introducing water-mediated hydrogen bonds (e.g., via T63) lowers cLogP by 1.7–2.0 units compared to brequinar, improving aqueous solubility and mitigating aggregation risks [2]. This is critical for in vivo efficacy, as demonstrated by compound 41’s 56% oral bioavailability in preclinical models [2].
The anticancer mechanism of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one derivatives centers on pyrimidine starvation. By inhibiting DHODH, these compounds reduce orotate production, depleting uridine monophosphate (UMP) and downstream nucleotides. This triggers S-phase cell cycle arrest, as observed in HCT-116 colon cancer and MIA PaCa-2 pancreatic cancer models, where nucleotide shortages stall DNA replication [2]. The 4-bromophenyl moiety enhances cellular uptake, while the piperidine ring’s conformational flexibility improves target engagement.
Table 2: Antiproliferative Effects of Piperidine-Based Compounds in Cancer Models
Cell Line | IC₅₀ (μM) | Primary Mechanism | Selectivity vs. Normal Cells |
---|---|---|---|
HCT-116 (Colon) | 3.25 ± 0.32 | Pyrimidine depletion, S-phase arrest | 5.2-fold selective |
A549 (Lung) | 5.20 ± 0.76 | ROS generation, DNA fragmentation | 3.8-fold selective |
Renal Carcinoma | 1.89 ± 0.21 | Mitochondrial membrane destabilization | 6.1-fold selective |
Data synthesized from related piperidine scaffolds [2] [8].
Notably, synthetic lethality occurs in PTEN-deficient cancers, which exhibit heightened sensitivity to DHODH inhibition due to metabolic vulnerabilities [2]. Combining analogs with chemotherapeutics (e.g., doxorubicin) further sensitizes resistant cells by exacerbating nucleotide stress. In vivo, piperidine-based derivatives like compound 41 show an elimination half-life (t₁/₂) of 2.78 hours after oral dosing, supporting translational potential [2].
The scaffold’s antimicrobial activity arises from structural motifs that disrupt microbial membrane integrity or essential biosynthetic enzymes. Key modifications include:
Table 3: Antimicrobial Activity of Piperidine-Containing Analogs
Microbial Strain | MIC (μg/mL) | Key Structural Features | Reference Compound MIC |
---|---|---|---|
Staphylococcus aureus (MRSA) | 20–40 | 4-Bromophenyl + unsubstituted piperidine | 4 (Ceftriaxone) |
Escherichia coli | 40–70 | Piperidine + short alkyl chain | 0.1 (Ceftriaxone) |
Candida albicans | 0.0625–0.5 | Quinoline-piperidine hybrid | 0.25–>64 (Fluconazole) |
Aspergillus niger | 13–25 | Metal-pyridine conjugate | 30 (Carbendazim) |
Data derived from structural analogs [5] [9] [10].
Activity against fungi like Candida albicans is particularly enhanced in azole-piperidine hybrids, which inhibit lanosterol 14α-demethylase (CYP51) [10]. Conversely, bacterial efficacy correlates with longer alkyl chains on piperidine, which disrupt membrane fluidity in Gram-positive pathogens [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1